N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide
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Overview
Description
TTP-8307 is a potent inhibitor of the replication of several rhino- and enteroviruses. It has shown significant antiviral activity against coxsackievirus B3, poliovirus, and various human rhinoviruses. This compound exerts its effects by interfering with viral RNA synthesis, making it a valuable tool in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TTP-8307 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of TTP-8307 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
TTP-8307 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TTP-8307 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
TTP-8307 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of viral RNA synthesis and replication.
Biology: Employed in research on viral infections and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections caused by enteroviruses and rhinoviruses.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
TTP-8307 exerts its antiviral effects by targeting the oxysterol-binding protein (OSBP). This protein is essential for the replication of several viruses, including coxsackievirus B3 and poliovirus. By inhibiting OSBP, TTP-8307 disrupts the synthesis of viral RNA, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Enviroxime: Another antiviral compound that targets the nonstructural protein 3A of enteroviruses.
ITZ: An OSBP-interacting compound with antiviral activity.
THEV: Another OSBP-interacting compound with antiviral properties
Uniqueness
TTP-8307 is unique in its potent inhibition of a broad spectrum of enteroviruses and rhinoviruses. Its ability to interfere with viral RNA synthesis through OSBP makes it a valuable compound for antiviral research and drug development .
Properties
Molecular Formula |
C27H21FN4O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide |
InChI |
InChI=1S/C27H21FN4O/c1-17(18-9-11-23(28)12-10-18)31-27(33)21-8-4-7-20(13-21)25-16-30-26(32-25)24-14-19-5-2-3-6-22(19)15-29-24/h2-17H,1H3,(H,30,32)(H,31,33)/t17-/m1/s1 |
InChI Key |
SIBDJDZVNXVLEX-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4 |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4 |
Synonyms |
TTP-8307 |
Origin of Product |
United States |
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